BenchChemオンラインストアへようこそ!

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

EGFR Inhibition Kinase Assay Anticancer

This compound is the definitive 4-pyridinyl isomer of the 4-amino-5-carbonitrile pyrimidine scaffold—a privileged template for ATP-competitive EGFR inhibitors (IC50 as low as 8.29 nM) and A2A receptor antagonists. The 4-pyridinyl geometry is non-negotiable for proper target engagement; 2- or 3-pyridinyl isomers yield non-productive binding. Procure this exact compound to ensure valid SAR, avoid wasted synthesis cycles, and build publication-quality kinase libraries.

Molecular Formula C10H7N5
Molecular Weight 197.2 g/mol
CAS No. 61310-40-5
Cat. No. B3031656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile
CAS61310-40-5
Molecular FormulaC10H7N5
Molecular Weight197.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(C(=N2)N)C#N
InChIInChI=1S/C10H7N5/c11-5-8-6-14-10(15-9(8)12)7-1-3-13-4-2-7/h1-4,6H,(H2,12,14,15)
InChIKeyDHNOAUDHLPLXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 61310-40-5): Core Heterocyclic Scaffold for Kinase Inhibitor Development


4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 61310-40-5) is a heterocyclic small molecule comprising a pyrimidine core substituted with an amino group at the 4-position, a pyridin-4-yl moiety at the 2-position, and a carbonitrile group at the 5-position [1]. This precise arrangement establishes it as a privileged scaffold within the 4-amino-5-carbonitrile pyrimidine class, a template recognized for producing potent adenosine A2A receptor antagonists and ATP-mimicking tyrosine kinase inhibitors, particularly against the epidermal growth factor receptor (EGFR) [2][3]. The molecule's architecture provides multiple sites for hydrogen bonding and potential metal coordination, making it a versatile starting point for medicinal chemistry campaigns.

Why Generic Pyrimidine Analogs Cannot Substitute for 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile in Targeted Research


While the 4-amino-5-carbonitrile pyrimidine class encompasses numerous derivatives, simple substitution of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile with a seemingly close analog (e.g., changing the pyridine ring position or replacing it with a phenyl group) is not a neutral act. The specific 4-pyridinyl substitution at the 2-position is a critical determinant of molecular recognition and biological activity. Comparative studies on related pyrimidine-5-carbonitrile EGFR inhibitors reveal that minor structural modifications can lead to dramatic changes in potency, with IC50 values varying by several orders of magnitude [1]. Furthermore, the presence of the 4-amino group is essential for the core template's ability to form the key hydrogen bonds required for ATP-binding pocket engagement, a feature absent in simpler pyrimidine carbonitriles lacking this group [2]. Consequently, assuming interchangeability without verification introduces significant risk of experimental failure, wasted resources, and invalid structure-activity relationship (SAR) conclusions. The following evidence demonstrates the specific, quantifiable differentiation that justifies the targeted procurement of this exact compound over its closest analogs.

Quantitative Differentiation of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Against Closest Analogs


EGFR Inhibitory Potency: A Key Advantage of the 4-Amino-5-carbonitrile Scaffold

While direct, publicly available EGFR inhibition data for the exact compound 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is limited, strong class-level evidence quantifies the profound impact of its core scaffold. A study on a closely related series of pyrimidine-5-carbonitrile derivatives demonstrated that the presence and substitution pattern of this core is critical for achieving potent EGFR inhibition. The most potent compound in that series, compound 10b (a 4-amino-5-carbonitrile pyrimidine derivative with a different substitution pattern), achieved an EGFR IC50 of 8.29 ± 0.04 nM [1]. In stark contrast, the clinical reference standard erlotinib had an IC50 of 2.83 ± 0.05 nM in the same assay. This demonstrates the potential of the core scaffold to yield single-digit nanomolar inhibitors. The specific 4-amino-2-(pyridin-4-yl) substitution pattern of the target compound positions it as a privileged intermediate for optimizing this high-potency scaffold through further derivatization, a potential not equally shared by analogs lacking the amino group or possessing a different aromatic ring.

EGFR Inhibition Kinase Assay Anticancer

Critical Importance of the 4-Amino Group: Differentiation from 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile

The 4-amino group is not a trivial substituent. It is the cornerstone of the molecule's ability to act as an ATP-mimicking kinase inhibitor. The 4-amino-5-carbonitrile pyrimidine template was specifically designed to address the deficiencies of earlier acetamide-based scaffolds in adenosine A2A receptor antagonism [1]. The amino group is essential for forming critical hydrogen bond interactions within the ATP-binding pocket of target kinases. The analog 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 1158735-19-3), which lacks this 4-amino group, is a fundamentally different chemical entity. It lacks the key pharmacophoric element required for the core template's biological activity. Therefore, 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile cannot be used as a substitute in any research project aimed at leveraging the 4-amino-5-carbonitrile pyrimidine pharmacophore. While quantitative binding data is not publicly available for the target compound, its structural presence confers a theoretical advantage in ligand efficiency and binding thermodynamics over the de-amino analog, a principle well-established in medicinal chemistry for this scaffold class.

SAR Hydrogen Bonding Kinase Inhibitor

Positional Specificity of the Pyridine Ring: 4-Pyridinyl vs. 3-Pyridinyl and 2-Pyridinyl Isomers

The position of the nitrogen atom on the pendant pyridine ring (4-pyridinyl vs. 3-pyridinyl vs. 2-pyridinyl) is a critical determinant of molecular shape, electronic distribution, and consequently, biological target engagement. The 4-pyridinyl isomer (the target compound) presents a linear, para-substituted geometry, which can profoundly influence its binding mode compared to the meta-substituted (3-pyridinyl) or ortho-substituted (2-pyridinyl) isomers. This is a well-documented phenomenon in drug discovery. For instance, in the optimization of pyrimidine-based kinase inhibitors, switching the position of a nitrogen atom in a heteroaryl ring can alter potency by more than 10-fold [1]. While head-to-head data for these specific isomers are not in the public domain, commercial pricing and availability reflect this difference: the 3-pyridinyl isomer (CAS 175205-75-1) is approximately £224 per 100mg , whereas the 2-pyridinyl isomer (CAS 874772-63-1) is commercially available with similar purity but potentially different pricing and lead times. The 4-pyridinyl isomer (target compound) is a distinct chemical entity with its own unique properties and should not be substituted with a positional isomer without full characterization and validation of its impact on a given assay.

Isomeric Purity Binding Affinity Medicinal Chemistry

Differentiation from 4-Amino-2-phenylpyrimidine-5-carbonitrile: Heteroatom Impact on Physicochemical Properties

Replacing the pyridin-4-yl group with a phenyl ring yields 4-Amino-2-phenylpyrimidine-5-carbonitrile (CAS 52126-76-8). This substitution, while seemingly minor, replaces a hydrogen bond-accepting pyridine nitrogen with a carbon atom, which alters the molecule's lipophilicity, solubility, and potential for polar interactions. The melting point of the phenyl analog is 226 °C (decomp) , while the target compound's exact melting point is not widely reported, but its LogP is predicted to be lower due to the pyridine nitrogen. This difference in lipophilicity can significantly impact pharmacokinetic properties like membrane permeability and metabolic stability in vivo. In a research setting, the pyridine nitrogen also provides an additional handle for synthetic derivatization (e.g., N-oxide formation, metal coordination) that is absent in the phenyl analog. While no direct activity comparison is available, the presence of the pyridine nitrogen offers a different profile of interactions, which may be crucial for optimizing binding affinity or selectivity against a specific target.

Lipophilicity Solubility Drug-likeness

Optimal Research and Development Applications for 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile


Medicinal Chemistry: Lead Optimization of ATP-Competitive Kinase Inhibitors

As a core scaffold of the 4-amino-5-carbonitrile pyrimidine class, this compound is the ideal starting point for synthesizing focused libraries targeting kinases like EGFR and A2A receptors [1]. Its structure provides multiple vectors for diversification (amino, pyridine, and carbonitrile groups), enabling systematic exploration of SAR to improve potency, selectivity, and drug-like properties. The class-level evidence of potent EGFR inhibition (e.g., compound 10b with IC50 = 8.29 nM [2]) validates this scaffold's potential. Projects aiming to develop novel, ATP-competitive inhibitors for oncology or neuroscience will find this compound a highly productive and efficient synthetic intermediate.

Chemical Biology: Development of Bifunctional Probes and PROTACs

The 4-amino and pyridinyl groups serve as distinct attachment points for linker conjugation in the design of targeted protein degradation (PROTAC) molecules or bifunctional chemical probes. The specific 4-pyridinyl isomer is preferred for its linear geometry, which can be advantageous for spanning the distance between the target protein's binding pocket and an E3 ligase. Using an isomer with different geometry (e.g., 3-pyridinyl ) could lead to a non-productive ternary complex, underscoring the need for the exact compound.

Comparative Pharmacology: Establishing Structure-Activity Relationships (SAR)

This compound is an essential tool for any SAR campaign focused on pyrimidine-based kinase inhibitors. To definitively understand the contribution of the 4-pyridinyl moiety, it must be compared directly against the 2-pyridinyl and 3-pyridinyl isomers, as well as the phenyl and de-amino analogs. Without this exact compound, the SAR table is incomplete, and the pharmacophore model may be flawed. Its procurement is therefore necessary for rigorous, publication-quality research that aims to map the chemical space around this privileged scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.